Methyl 3-(2-bromophenyl)propanoate
Overview
Description
Methyl 3-(2-bromophenyl)propanoate is an organic compound with the molecular formula C10H11BrO2. It is a brominated derivative of methyl propanoate, characterized by the presence of a bromine atom attached to the phenyl ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-bromophenyl)propanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-phenylpropanoate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-bromophenyl)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylpropanoates.
Reduction: Formation of 3-(2-bromophenyl)propanol.
Oxidation: Formation of 3-(2-bromophenyl)propanoic acid.
Scientific Research Applications
Methyl 3-(2-bromophenyl)propanoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-(2-bromophenyl)propanoate involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis or reduction. These interactions can affect various biological pathways and enzyme activities, making the compound valuable for studying biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-bromophenyl)propanoate
- Methyl 3-(4-bromophenyl)propanoate
- Methyl 2-(3-bromophenyl)propanoate
Uniqueness
Methyl 3-(2-bromophenyl)propanoate is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
methyl 3-(2-bromophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIULOVGPRAJIJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577246 | |
Record name | Methyl 3-(2-bromophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66191-86-4 | |
Record name | Methyl 3-(2-bromophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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